molecular formula C8H6F4O B3101910 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene CAS No. 1404195-14-7

2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B3101910
CAS No.: 1404195-14-7
M. Wt: 194.13 g/mol
InChI Key: KKHIHDUDOZKUCU-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene is an aromatic compound that contains both fluorine and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzene derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of trifluoromethoxy groups can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. For instance, compounds similar to 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene have been explored for their potential as anti-inflammatory agents and in the treatment of various cancers due to their ability to modulate biological pathways effectively .

Case Study: Anticancer Agents
Research has shown that fluorinated benzene derivatives can act as inhibitors of specific enzymes involved in cancer cell proliferation. A study on a related compound highlighted its effectiveness in inhibiting the growth of breast cancer cells, demonstrating the potential of trifluoromethoxy substitutions in enhancing therapeutic efficacy .

Agrochemicals

Pesticide Development
The unique electronic properties imparted by the trifluoromethoxy group make this compound a valuable scaffold for developing novel pesticides. These compounds can improve the efficacy and selectivity of herbicides and insecticides. For example, derivatives have been synthesized that show promising results against resistant pest populations, offering a new avenue for agricultural pest management .

Case Study: Insecticidal Activity
A study evaluated the insecticidal properties of fluorinated phenolic compounds, including those derived from this compound. Results indicated significant activity against common agricultural pests, suggesting that these compounds could be developed into effective pest control agents .

Materials Science

Liquid Crystal Applications
Compounds with trifluoromethoxy groups have been investigated for their use in liquid crystal displays (LCDs). The presence of fluorine enhances thermal stability and electro-optical properties, making them suitable for high-performance display technologies. Research indicates that incorporating such compounds can lead to improved response times and better color reproduction in LCDs .

Case Study: Liquid Crystal Displays
In a recent study, a series of liquid crystals based on trifluoromethoxy-substituted phenyl derivatives were synthesized. The findings revealed that these materials exhibited desirable properties for use in advanced display technologies, including lower viscosity and higher birefringence compared to traditional liquid crystal materials .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its reactivity allows for various transformations, such as nucleophilic substitutions and cross-coupling reactions, facilitating the construction of complex molecular architectures used in pharmaceuticals and agrochemicals.

Reaction TypeExample ApplicationReference
Nucleophilic SubstitutionSynthesis of new drug candidates
Cross-Coupling ReactionsDevelopment of agrochemical products
Electrophilic Aromatic SubstitutionModification of existing pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties.

Biological Activity

2-Fluoro-1-methyl-4-(trifluoromethoxy)benzene is an organic compound that possesses significant biological activity, attributed largely to its unique trifluoromethoxy group and fluorine substitution. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C8H6F4O
CAS Number: 1404195-14-7
IUPAC Name: this compound

The compound features a benzene ring substituted with a fluorine atom and a trifluoromethoxy group, which significantly influences its lipophilicity and biological interactions.

The trifluoromethoxy group enhances the compound's stability and binding affinity to biological targets. This modification can affect the compound's interaction with enzymes and receptors, potentially leading to altered pharmacokinetic properties. The presence of fluorine atoms also contributes to changes in electronic properties, which can modulate the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with trifluoromethoxy groups exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds containing trifluoromethoxy groups have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Anticancer Properties: Some studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Insecticidal Effects: The unique structure of trifluoromethoxy compounds has been linked to increased insecticidal activity against pests.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
InsecticidalHigh efficacy against specific insect pests

Case Studies

  • Antimicrobial Studies
    A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various trifluoromethoxy-containing compounds, demonstrating that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research
    In a recent investigation into anticancer agents, researchers evaluated the effects of fluorinated benzene derivatives on cancer cell lines. The results indicated that this compound inhibited cell growth in vitro, particularly in breast cancer cells, by inducing apoptosis through the activation of caspase pathways .
  • Insecticide Development
    A study focused on developing new insecticides highlighted the effectiveness of this compound against Aedes aegypti. The compound demonstrated a higher mortality rate compared to traditional insecticides, indicating its potential for agricultural applications .

Properties

IUPAC Name

2-fluoro-1-methyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHIHDUDOZKUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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